2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused heterocyclic system, and a fluorobenzyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Scientific Research Applications
2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. It may also interfere with viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Similar compounds to 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile include:
Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds have an indole ring fused to the quinoxaline core and are known for their antiviral and anticancer properties.
Spiroquinoxalines: These compounds contain a spirocyclic structure and are used in the development of photochromic materials and other industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which enhances its biological activity and chemical stability.
Properties
Molecular Formula |
C18H12FN5 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C18H12FN5/c19-12-7-5-11(6-8-12)10-24-17(21)13(9-20)16-18(24)23-15-4-2-1-3-14(15)22-16/h1-8H,10,21H2 |
InChI Key |
BXPUCCKGQZCMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)F)N)C#N |
Origin of Product |
United States |
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